1,1,1-Trifluorobut-3-en-2-one

Organofluorine Chemistry Enantioselective Catalysis Chemoselectivity

1,1,1-Trifluorobut-3-en-2-one (CAS 82898-67-7) is a highly electrophilic α,β-unsaturated trifluoromethyl ketone that serves as a foundational C4-building block in organofluorine chemistry. The compound combines a reactive enone system with a strongly electron-withdrawing trifluoromethyl group, which fundamentally alters its electronic profile relative to non-fluorinated analogs.

Molecular Formula C4H3F3O
Molecular Weight 124.06 g/mol
Cat. No. B8487575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-Trifluorobut-3-en-2-one
Molecular FormulaC4H3F3O
Molecular Weight124.06 g/mol
Structural Identifiers
SMILESC=CC(=O)C(F)(F)F
InChIInChI=1S/C4H3F3O/c1-2-3(8)4(5,6)7/h2H,1H2
InChIKeySOORGXWFPWFCHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,1-Trifluorobut-3-en-2-one: Core Properties and Procurement Context for CF₃-Enone Building Blocks


1,1,1-Trifluorobut-3-en-2-one (CAS 82898-67-7) is a highly electrophilic α,β-unsaturated trifluoromethyl ketone that serves as a foundational C4-building block in organofluorine chemistry. The compound combines a reactive enone system with a strongly electron-withdrawing trifluoromethyl group, which fundamentally alters its electronic profile relative to non-fluorinated analogs [1]. This distinct electronic character enables chemoselective transformations—including regioselective cyclocondensations, stereoselective cycloadditions, and 1,2- over 1,4-addition control—that are not accessible with conventional enones, making it a strategic starting material for fluorinated heterocycles, pharmaceuticals, and agrochemicals [2][3].

Why Generic Substitution Fails: Electronic Divergence of 1,1,1-Trifluorobut-3-en-2-one Versus Non-Fluorinated Enones


Direct substitution of 1,1,1-trifluorobut-3-en-2-one with non-fluorinated analogs (e.g., methyl vinyl ketone) is chemically invalid for most synthetic sequences due to profound electronic and regiochemical divergence. The strongly electron-withdrawing CF₃ group polarizes the enone system to an extent that completely alters nucleophilic addition pathways—exclusively favoring 1,2-addition over 1,4-addition in alkynylation reactions, in stark contrast to non-fluorinated enones [1]. This electronic bias, coupled with the trifluoromethyl ketone's significantly lower pKa (~4.5-5.0 predicted) relative to non-fluorinated ketones, renders substitution without re-optimization of reaction conditions (solvent, catalyst, temperature) ineffective and often results in reaction failure or drastically reduced yields . Procurement of the CF₃-containing building block is therefore essential for accessing the distinct chemo-, regio-, and stereoselectivity profiles documented in the quantitative evidence below.

Quantitative Differentiation of 1,1,1-Trifluorobut-3-en-2-one: Direct Comparative Evidence for Scientific Selection


Chemoselectivity Control in Nucleophilic Addition: Exclusive 1,2-Addition for 1,1,1-Trifluorobut-3-en-2-one Derivatives

In enantioselective alkynylation catalyzed by cation-binding salen nickel complexes, trifluoromethyl vinyl ketones (derivatives of 1,1,1-trifluorobut-3-en-2-one) exhibit exclusive 1,2-addition chemoselectivity, generating only the 1,2-addition product with no detectable 1,4-addition product. This contrasts sharply with non-fluorinated methyl vinyl ketone, which typically yields mixtures of 1,2- and 1,4-addition products under comparable conditions [1].

Organofluorine Chemistry Enantioselective Catalysis Chemoselectivity

Regioselective Cyclocondensation: Lewis Acid-Dependent Product Partitioning for 4,4-Dimethoxy-1,1,1-trifluorobut-3-en-2-one

The TiCl₄-mediated formal [3+3] cyclocondensation of 1,3-bis(trimethylsilyloxy)-1,3-butadienes with 4,4-dimethoxy-1,1,1-trifluorobut-3-en-2-one proceeds with very good regioselectivity to afford functionalized 4-methoxy-6-(trifluoromethyl)salicylates and 3-methoxy-5-(trifluoromethyl)phenols. In contrast, the Me₃SiOTf-mediated cyclization of the same dienes yields trifluoromethyl-substituted pyran-4-ones (when R₁ = H) or trifluoromethylated cyclohexenones (when R₁ ≠ H), demonstrating Lewis acid-controlled product divergence that is not observed with non-fluorinated enone substrates [1].

Heterocyclic Synthesis Cyclocondensation Regioselectivity

Biological Target Selectivity: CB2 Receptor Preference of CF₃-Indane Derivatives from 4-Aryl-1,1,1-trifluorobut-3-en-2-ones

4-Aryl-1,1,1-trifluorobut-3-en-2-ones undergo superelectrophilic activation with arenes to yield trans-1,3-diaryl-1-trifluoromethyl indanes in 35-85% yields. The most potent indane derivative exhibited sub-micromolar affinity for both CB1 and CB2 cannabinoid receptors, with a 6-fold selectivity toward the CB2 receptor (Ki CB1 / Ki CB2 = 6) and no appreciable cytotoxicity toward SHSY5Y cells at relevant concentrations. Non-fluorinated indane analogs prepared via alternative routes typically show minimal CB2 selectivity [1][2].

Cannabinoid Receptor Ligands Drug Discovery Selectivity Profiling

Enhanced Electrophilicity and Reaction Kinetics: β-Alkoxyvinyl Trifluoromethyl Ketones Versus Non-Fluorinated Analogs

Kinetic studies of β-alkoxyvinyl trifluoromethyl ketones with amino nucleophiles reveal reaction rates that are strongly accelerated relative to non-fluorinated β-alkoxyvinyl alkyl ketones. The rate enhancement stems from the increased electrophilicity of the carbonyl carbon induced by the trifluoromethyl group, with observed second-order rate constants approximately 2- to 5-fold higher for CF₃-containing substrates under identical conditions (solvent polarity and amine structure held constant) [1].

Reaction Kinetics Electrophilicity Nucleophilic Addition

High-Value Application Scenarios for 1,1,1-Trifluorobut-3-en-2-one and Its Derivatives Based on Quantitative Evidence


Synthesis of Chiral Trifluoromethyl Carbinols via Exclusive 1,2-Addition

Procure 1,1,1-trifluorobut-3-en-2-one or its 4-ethoxy derivative for enantioselective alkynylation reactions requiring absolute chemoselectivity. The exclusive 1,2-addition pathway (100% 1,2-product) documented with cation-binding salen nickel catalysts enables the reliable synthesis of chiral tertiary alcohols bearing a CF₃ group in up to 99% yield and 97% ee, without the purification challenges associated with 1,4-addition byproducts that plague non-fluorinated enones [1].

Divergent Heterocycle Library Construction via Lewis Acid Programming

Utilize 4,4-dimethoxy-1,1,1-trifluorobut-3-en-2-one as a single, divergent precursor for constructing three distinct heterocyclic scaffolds—trifluoromethyl salicylates, pyran-4-ones, and cyclohexenones—simply by selecting TiCl₄ or Me₃SiOTf as the Lewis acid [1]. This strategy reduces inventory complexity and enables rapid SAR exploration in medicinal chemistry programs targeting fluorinated heterocycles.

Development of CB2-Selective Cannabinoid Ligands with Reduced CNS Penetration

Employ 4-aryl-1,1,1-trifluorobut-3-en-2-ones as key intermediates for the superelectrophilic synthesis of trans-1,3-diaryl-1-trifluoromethyl indanes, which have demonstrated 6-fold CB2 receptor selectivity over CB1 and minimal cytotoxicity [1][2]. This scaffold represents a validated starting point for medicinal chemistry efforts targeting peripherally restricted CB2 agonists for pain, inflammation, and fibrotic diseases.

Rapid Synthesis of Fluorinated Pyrazoles, Isoxazoles, and Pyrimidines

Derivatize 4,4-diethoxy-1,1,1-trifluorobut-3-en-2-one to access trifluoroacetylketene O,N-acetals, which react efficiently with hydrazines, hydroxylamine, and acetylguanidine to yield S,S-dimethylsulfoximido-substituted pyrazoles, isoxazoles, and pyrimidines in 55-89% yields [1]. These fluorinated heterocycles are valuable scaffolds in agrochemical and pharmaceutical discovery.

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